molecular formula C12H5NO5 B1203843 4-Nitro-1,8-naphthalic anhydride CAS No. 6642-29-1

4-Nitro-1,8-naphthalic anhydride

Cat. No. B1203843
CAS RN: 6642-29-1
M. Wt: 243.17 g/mol
InChI Key: LKOZHLXUWUBRDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-1,8-naphthalic anhydride and its derivatives can be achieved through various methods, including ultrasound-assisted synthesis in aqueous media. This method, described by Rouhani et al. (2014), involves irradiating 4-Nitro-1,8-naphthalic anhydride and related amines at 35 KHz in a sonic bath, which results in higher yields and faster reaction times compared to traditional reflux methods (Rouhani, Gharanjig, & Nezhad, 2014).

Molecular Structure Analysis

The molecular structure of 4-Nitro-1,8-naphthalic anhydride allows for the formation of complex molecules. For instance, derivatives have been synthesized with potential applications in DNA-binding and photocleavage, showcasing the compound's adaptability for specialized functions (Elmes et al., 2020).

Chemical Reactions and Properties

4-Nitro-1,8-naphthalic anhydride undergoes various chemical reactions, leading to the formation of derivatives with unique properties. For example, Kollár et al. (2005) studied the transient absorption spectra of derivatives, highlighting the triplet route of deactivation and the impact of substitutions on the molecular structure's reactivity and stability (Kollár et al., 2005).

Physical Properties Analysis

The physical properties of 4-Nitro-1,8-naphthalic anhydride derivatives, such as photostability and fluorescence quantum yield, are influenced by the presence of amino groups. Grabtchev et al. (1997) synthesized derivatives that demonstrated good photostability and, in cases with primary or secondary amino groups, exhibited high fluorescence quantum yields (Grabtchev, Konstantinov, Guittonneau, & Meallier, 1997).

Chemical Properties Analysis

The chemical properties of 4-Nitro-1,8-naphthalic anhydride, such as reactivity towards different functional groups, enable the synthesis of a wide range of compounds. Oshchepkov et al. (2017) developed procedures for synthesizing thia- and azacrown ether-containing 4-nitro-1,8-naphthalimides, showcasing the flexibility of 4-Nitro-1,8-naphthalic anhydride as a precursor for complex molecules (Oshchepkov, Oshchepkov, Arkhipova, Panchenko, & Fedorova, 2017).

properties

IUPAC Name

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZHLXUWUBRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216641
Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,8-naphthalic anhydride

CAS RN

6642-29-1
Record name 4-Nitro-1,8-naphthalic anhydride
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Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Record name 4-Nitro-1,8-naphthalic anhydride
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Record name 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
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Record name 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Record name 4-Nitro-1,8-naphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
J Xu, Q Yang, X Qian, J Samuelsson… - … of Chromatography B, 2007 - Elsevier
A simple reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed for the simultaneous determination of yield and conversion ratio of 4-nitro-1,8-…
Number of citations: 5 www.sciencedirect.com
B Cai, X Li, Y Wang, H Zhang, Y Liu… - Analytical Chemistry: A …, 2023 - clausiuspress.com
Objective: By optimizing the reaction conditions for synthesizing 4-amino-1, 8 naphthalene anhydride compound through three steps of nitration, oxidation and reduction based on the …
Number of citations: 0 www.clausiuspress.com
J Cason, A Weiss, SA Monti - The Journal of Organic Chemistry, 1968 - ACS Publications
The 2-, 3-, and 4-methoxy-l, 8-naphthalic anhydrides were synthesized by starting, respectively, with a Friedel-Crafts reaction on/3-methoxynaphthalene, sulfonation of 1, 8-naphthalic …
Number of citations: 14 pubs.acs.org
S Rouhani, K Gharanjig, MH Nezhad - Green Chemistry Letters …, 2014 - Taylor & Francis
This study describes the ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives from 4-nitro-1,8-naphthalic anhydride and related amines by irradiating at …
Number of citations: 8 www.tandfonline.com
N Kuroda, A Sako, K Ohyama, S Akiyama… - Journal of …, 2005 - academic.oup.com
Modified 3-aminopropylsilyl silica stationary phases with 1,8-naphthalic anhydrides [3-(1,8-naphthalimido)propyl (NAIP), 3-(4-amino-1,8-naphthalimido)propyl (4A-NAIP), 3-(3-nitro-1,8- …
Number of citations: 3 academic.oup.com
LD Adair, N Trinh, PM Verite… - … A European Journal, 2020 - Wiley Online Library
Fluorescent sensors are a vital research tool, enabling the study of intricate cellular processes in a sensitive manner. The design and synthesis of responsive and targeted probes is …
K Gharanjig, M Arami, S Rouhani… - Journal of the …, 2007 - Wiley Online Library
Five novel monoazo disperse dyestuffs based on N‐ester‐1,8‐naphthalimide were synthesized. Acenaphthene was nitrated, then oxidized to 4‐nitro‐1,8‐naphthalic anhydride. 4‐Nitro‐…
Number of citations: 19 onlinelibrary.wiley.com
J Yang, B Xie, J Bai, Q Yang - Process Biochemistry, 2012 - Elsevier
A NADH-dependent nitroreductase from an efficient nitro-reducing soil bacterium, Streptomyces mirabilis DUT001, was isolated and characterized. The enzyme was purified to near …
Number of citations: 14 www.sciencedirect.com
J Xu, Q Yang, X Qian, J Samuelsson… - Abstracts/Journal of …, 2008 - academia.edu
Microorganisms which are able to reduce a wide range of nitroarene compounds are known and have become a valuable asset in biodegradation and biotransformation processes. …
Number of citations: 3 www.academia.edu
KA MacGregor, MJ Robertson, KA Young… - Journal of Medicinal …, 2014 - ACS Publications
We reported the first small molecule inhibitors of the interaction between the clathrin N-terminal domain (TD) and endocyctic accessory proteins (ie, clathrin inhibition1). Initial screening …
Number of citations: 25 pubs.acs.org

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